H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-D-hLys-Pro-Val-Gly-Lys-D-Lys-Arg-Arg-Pro-Val-D-Lys-Val-Tyr-Pro-OH
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Overview
Description
H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-D-hLys-Pro-Val-Gly-Lys-D-Lys-Arg-Arg-Pro-Val-D-Lys-Val-Tyr-Pro-OH is a synthetic peptide analog of the adrenocorticotropic hormone (ACTH). This compound is designed to mimic the biological activity of ACTH, which is a crucial hormone in the regulation of the adrenal cortex. ACTH stimulates the production and release of cortisol, a steroid hormone that plays a vital role in stress response, metabolism, and immune function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (D-Lys16)-ACTH (1-24) involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is common in this synthesis. The peptide chain is elongated by coupling protected amino acids using reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine). After the assembly of the peptide chain, the final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of (D-Lys16)-ACTH (1-24) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product. Quality control measures, including mass spectrometry and amino acid analysis, are implemented to verify the identity and purity of the peptide.
Chemical Reactions Analysis
Types of Reactions
(D-Lys16)-ACTH (1-24) undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitutions are typically performed during the synthesis process using protected amino acid derivatives.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
(D-Lys16)-ACTH (1-24) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the regulation of adrenal cortex function and cortisol production.
Medicine: Explored as a potential therapeutic agent for conditions involving adrenal insufficiency and inflammation.
Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control processes.
Mechanism of Action
(D-Lys16)-ACTH (1-24) exerts its effects by binding to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells. This binding activates the adenylate cyclase enzyme, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels trigger a cascade of intracellular events that result in the synthesis and release of cortisol. The molecular targets and pathways involved include the MC2R, adenylate cyclase, and cAMP-dependent protein kinase (PKA).
Comparison with Similar Compounds
Similar Compounds
ACTH (1-24): The natural form of the peptide without the D-Lys16 modification.
α-MSH (alpha-melanocyte-stimulating hormone): Another peptide that binds to melanocortin receptors but has different biological effects.
β-Endorphin: A peptide derived from the same precursor protein (POMC) as ACTH but with distinct functions.
Uniqueness
(D-Lys16)-ACTH (1-24) is unique due to the presence of the D-Lysine residue at position 16, which can enhance its stability and resistance to enzymatic degradation. This modification may also alter its binding affinity and activity compared to the natural form of ACTH.
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C137H212N40O31S/c1-76(2)110(128(201)155-72-107(182)157-89(32-15-19-54-139)115(188)159-90(33-16-20-55-140)116(189)160-92(36-22-57-150-135(143)144)117(190)165-97(38-24-59-152-137(147)148)132(205)176-61-26-40-105(176)127(200)174-112(78(5)6)129(202)164-91(34-17-21-56-141)121(194)172-111(77(3)4)130(203)170-102(66-81-44-48-85(181)49-45-81)133(206)177-62-27-41-106(177)134(207)208)173-126(199)104-39-25-60-175(104)131(204)96(35-12-9-18-53-138)158-108(183)71-154-114(187)100(67-82-69-153-88-31-14-13-30-86(82)88)168-118(191)93(37-23-58-151-136(145)146)161-122(195)99(64-79-28-10-8-11-29-79)167-124(197)101(68-83-70-149-75-156-83)169-119(192)94(50-51-109(184)185)162-120(193)95(52-63-209-7)163-125(198)103(74-179)171-123(196)98(166-113(186)87(142)73-178)65-80-42-46-84(180)47-43-80/h8,10-11,13-14,28-31,42-49,69-70,75-78,87,89-106,110-112,153,178-181H,9,12,15-27,32-41,50-68,71-74,138-142H2,1-7H3,(H,149,156)(H,154,187)(H,155,201)(H,157,182)(H,158,183)(H,159,188)(H,160,189)(H,161,195)(H,162,193)(H,163,198)(H,164,202)(H,165,190)(H,166,186)(H,167,197)(H,168,191)(H,169,192)(H,170,203)(H,171,196)(H,172,194)(H,173,199)(H,174,200)(H,184,185)(H,207,208)(H4,143,144,150)(H4,145,146,151)(H4,147,148,152)/t87-,89-,90+,91+,92-,93-,94-,95-,96+,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,110-,111-,112-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHTZZJFZQGIRU-YSRPLTKDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@@H](CCCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C137H212N40O31S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2947.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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